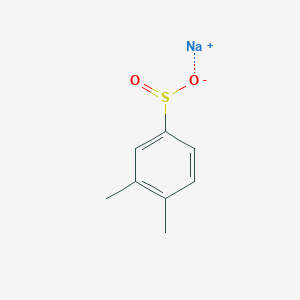
Sodium 3,4-dimethylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,4-dimethylbenzene-1-sulfinate is a useful research compound. Its molecular formula is C8H9NaO2S and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surfactant and Cleaning Agents
Sodium 3,4-dimethylbenzene-1-sulfinate is widely used as a surfactant in household and industrial cleaning products. Its properties allow it to act as a hydrotrope , which enhances the solubility of hydrophobic compounds in aqueous solutions. This makes it particularly valuable in formulations for:
- Heavy-duty detergents
- Dishwashing liquids
- Surface cleaners
- Personal care products (e.g., shampoos and conditioners)
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a solubilizer and stabilizer for various drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it an essential ingredient in:
- Injectable medications
- Topical formulations
Textile and Paper Industries
The compound is utilized in textile processing and paper production due to its properties as a dispersant and emulsifier. It aids in:
- Dyeing processes : Enhancing the uptake of dyes on fabrics.
- Pulping processes : Extracting pentosans and lignin from wood, improving the quality of paper products.
Electroplating and Metalworking
This compound is employed in electroplating processes as a wetting agent, facilitating the even distribution of metal coatings on surfaces. Additionally, it finds use in metalworking fluids where it helps reduce friction and improve lubrication.
Case Study 1: Detergent Formulation
A study evaluated the effectiveness of this compound as a hydrotrope in liquid detergent formulations. Results indicated that incorporating this compound significantly improved the cleaning efficiency of the product by enhancing the solubilization of grease and oil stains.
Case Study 2: Pharmaceutical Stability
Research conducted on the stability of drug formulations containing this compound demonstrated that it effectively maintained the integrity of active pharmaceutical ingredients during storage conditions, thereby extending shelf life.
Comparative Table of Applications
| Industry | Application | Benefits |
|---|---|---|
| Cleaning Products | Surfactant | Enhances solubility and cleaning power |
| Pharmaceuticals | Solubilizer | Improves drug bioavailability |
| Textile | Dyeing agent | Increases dye uptake |
| Paper | Pulping aid | Enhances extraction efficiency |
| Electroplating | Wetting agent | Ensures uniform metal coatings |
Propriétés
Formule moléculaire |
C8H9NaO2S |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
sodium;3,4-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-6-3-4-8(11(9)10)5-7(6)2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
ZNWJXJSZYBZSMD-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















